Apafant-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJQFOROWSRRS-JNJBWJDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1C(=O)CCC2=CC3=C(S2)N4C(=NN=C4CN=C3C5=CC=CC=C5Cl)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Apafant-d8: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Apafant-d8, a deuterated analog of the potent platelet-activating factor (PAF) receptor antagonist, Apafant. This document details its chemical structure, physicochemical properties, and established experimental protocols for its study. It is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the PAF signaling pathway.
Core Chemical and Physical Properties
This compound is the deuterated form of Apafant (also known as WEB 2086), a well-characterized antagonist of the platelet-activating factor receptor (PAFR).[1] The deuteration is typically on the morpholine (B109124) ring, which enhances its utility in certain analytical applications, such as mass spectrometry-based pharmacokinetic studies, by providing a distinct mass shift from the non-deuterated form.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2]diazepin-2-yl)-1-(morpholino-d8)propan-1-one | |
| Synonyms | WEB 2086-d8 | |
| CAS Number | 1185101-22-7 | |
| Molecular Formula | C₂₂H₁₄D₈ClN₅O₂S | |
| Molecular Weight | 464.01 g/mol | |
| Appearance | Solid (Specific color not consistently reported, but the non-deuterated form is described as a white to yellow solid) | |
| Solubility (Apafant) | DMSO: 40 mg/mL (87.73 mM) (Requires sonication and warming) | |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere |
Mechanism of Action and Signaling Pathway
Apafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR) involved in a wide range of inflammatory and thrombotic processes. By binding to the PAF receptor, Apafant blocks the downstream signaling cascades initiated by the endogenous ligand, PAF.
The activation of the PAF receptor by its agonist leads to the engagement of multiple G-protein subtypes, primarily Gq and Gi. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively. Furthermore, PAF receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, contributing to cellular responses such as platelet aggregation, inflammation, and chemotaxis.
Visualization: PAF Receptor Signaling Pathway
Caption: Simplified PAF receptor signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of PAF receptor antagonists like this compound.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole human blood into tubes containing 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to serve as a blank.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer pre-warmed to 37°C.
-
Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Add the vehicle control or a solution of this compound at various concentrations and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate aggregation by adding a submaximal concentration of PAF (the agonist).
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) by plotting the percentage of inhibition against the log concentration of this compound.
-
PAF Receptor Binding Assay
This assay quantifies the affinity of this compound for the PAF receptor, typically through competitive binding with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Isolate platelets from whole blood as described for the aggregation assay.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer) and then lyse them by sonication or hypotonic shock in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the lysate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
In a multi-well plate, combine the platelet membrane preparation, a constant concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF or [³H]-Apafant), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled Apafant.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Visualization: Experimental Workflow for Receptor Binding Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.exkitstore.com [assets.exkitstore.com]
Synthesis and Characterization of Apafant-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Apafant-d8, a deuterated analog of the potent platelet-activating factor (PAF) receptor antagonist, Apafant. While Apafant has been extensively studied for its role in inflammatory and thrombotic processes, the synthesis of its deuterated isotopologue, this compound, offers a valuable tool for pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines a proposed synthetic route, detailed (hypothetical) experimental protocols, and expected analytical characterization data for this compound. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and reproducibility.
Introduction
Apafant (also known as WEB 2086) is a synthetic thienotriazolodiazepine that acts as a specific and potent antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[4] By blocking the PAF receptor, Apafant has shown therapeutic potential in various inflammatory conditions.
The introduction of stable isotopes, such as deuterium, into drug molecules is a well-established strategy in drug development. Deuteration can alter the metabolic profile of a compound, potentially leading to improved pharmacokinetic properties. Furthermore, deuterated compounds are indispensable as internal standards in mass spectrometry-based quantitative assays due to their similar chemical properties and distinct mass. This guide focuses on a hypothetical synthesis and characterization of this compound, where the eight protons of the morpholine (B109124) moiety are replaced with deuterium.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by modifying the established synthetic routes for Apafant and other thienotriazolodiazepines.[5] The key step in this proposed synthesis is the introduction of the deuterated morpholine moiety in the final step of the synthetic sequence. The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of the Thienotriazolodiazepine Core
The synthesis of the core thienotriazolodiazepine structure follows established literature procedures for analogous compounds. This multi-step process involves the initial construction of a substituted thiophene (B33073) ring, followed by the sequential formation of the diazepine (B8756704) and triazole rings.
Experimental Protocol: Synthesis of 3-(4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepin-2-yl)-1-(morpholino-d8)propan-1-one (this compound)
-
Acylation of the Core: To a solution of the thienotriazolodiazepine core (1 equivalent) in anhydrous dichloromethane, 3-chloropropionyl chloride (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acylated intermediate.
-
Nucleophilic Substitution with Morpholine-d8: The crude acylated intermediate is dissolved in anhydrous acetonitrile. Morpholine-d8 (1.5 equivalents) and potassium carbonate (2 equivalents) are added to the solution. The mixture is heated to reflux and stirred for 12 hours.
-
Final Purification: After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Characterization of this compound
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound. The expected monoisotopic mass and the mass of the protonated molecule are presented in the table below.
| Parameter | Theoretical Value for Apafant | Theoretical Value for this compound |
| Molecular Formula | C₂₂H₂₂ClN₅O₂S | C₂₂H₁₄D₈ClN₅O₂S |
| Monoisotopic Mass | 455.1183 Da | 463.1687 Da |
| [M+H]⁺ (m/z) | 456.1256 | 464.1760 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. The spectra are expected to be consistent with the proposed structure, with the notable absence of signals corresponding to the morpholine protons in the ¹H NMR spectrum.
The ¹H NMR spectrum of this compound is predicted to be similar to that of Apafant, with the key difference being the absence of the signals for the morpholine ring protons, which typically appear as multiplets in the 3.5-3.8 ppm range.
The ¹³C NMR spectrum of this compound is expected to show all the carbon signals corresponding to the Apafant backbone. The signals for the deuterated carbons of the morpholine ring may exhibit triplet splitting due to C-D coupling and may have a slightly different chemical shift compared to the non-deuterated analog.
| Assignment | Expected Chemical Shift (ppm) |
| Aromatic Carbons | 120 - 150 |
| C=O | ~170 |
| Aliphatic Carbons (non-deuterated) | 20 - 50 |
| Morpholine Carbons (deuterated) | ~66 (with C-D coupling) |
Apafant Signaling Pathway and Experimental Workflow
Apafant exerts its biological effects by antagonizing the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. The signaling cascade initiated by PAF and its inhibition by Apafant is illustrated below.
Caption: Inhibition of the PAF signaling pathway by this compound.
The general workflow for a typical in vitro characterization of this compound's biological activity, such as a platelet aggregation assay, is outlined in the following diagram.
Caption: Experimental workflow for a platelet aggregation assay.
Conclusion
This technical guide provides a hypothetical but scientifically grounded framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established methodologies for related compounds, and the expected analytical data provide a benchmark for the successful synthesis of this deuterated analog. This compound represents a valuable research tool for detailed pharmacokinetic and metabolic studies of Apafant, contributing to a deeper understanding of its therapeutic potential. The provided diagrams and protocols are intended to facilitate the practical implementation of the synthesis and characterization of this important molecule.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of platelet activating factor antagonist WEB 2086 on the production of TNF from murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2001083440A2 - Synthesis and use of thienotriazolodiazepines - Google Patents [patents.google.com]
Apafant-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Apafant-d8, a deuterated analog of the potent Platelet-Activating Factor (PAF) receptor antagonist, Apafant. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on suppliers, purity, experimental protocols, and the associated signaling pathways.
Supplier and Purity Information
This compound is a specialized chemical available from a limited number of suppliers. The following table summarizes publicly available information on suppliers and the purity of Apafant and its deuterated analog. While specific certificates of analysis for this compound were not publicly available, the data for the non-deuterated form, Apafant, provides a strong indication of the expected purity. LGC Standards and Biosynth are confirmed suppliers of this compound. Toronto Research Chemicals (TRC), a part of the LGC group, is also a potential source, known for providing comprehensive analytical data with their products.
| Supplier | Compound | Purity | Method | Notes |
| MedchemExpress | Apafant | 99.93% | Not Specified | Purity stated for the non-deuterated form. |
| LGC Standards | This compound | >95% (typical) | HPLC | LGC Standards provides a certificate of analysis with their products, typically including HPLC and isotopic purity data. |
| Biosynth | This compound | Not Specified | Not Specified | Supplier of this compound. |
| Toronto Research Chemicals (TRC) | This compound | Not Specified | NMR, HPLC, MS | TRC products are typically accompanied by a full analytical data package. |
Mechanism of Action: PAF Receptor Antagonism
Apafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR). PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, primarily signals through the Gq alpha subunit.
This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including platelet aggregation and inflammatory mediator release.
Apafant competitively inhibits the binding of PAF to its receptor, thereby blocking the initiation of this signaling cascade.
Signaling Pathway Diagram
Experimental Protocols
The following are generalized methodologies for key experiments involving Apafant or its analogs, based on published literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Platelet Aggregation Inhibition Assay
This assay is used to determine the efficacy of this compound in inhibiting PAF-induced platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a platelet aggregometer to monitor changes in light transmission through the PRP sample.
-
Add a known concentration of PAF to the PRP to induce aggregation.
-
To test the inhibitory effect of this compound, pre-incubate the PRP with varying concentrations of this compound for a short period (e.g., 1-5 minutes) before adding PAF.
-
Record the aggregation response and calculate the percentage of inhibition compared to the control (PAF alone).
-
Experimental Workflow
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the PAF receptor.
Methodology:
-
Preparation of Cell Membranes:
-
Use a cell line known to express the PAF receptor (e.g., human platelets or a transfected cell line).
-
Homogenize the cells and isolate the membrane fraction by differential centrifugation.
-
-
Competitive Binding Assay:
-
Incubate the prepared cell membranes with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF).
-
In parallel, incubate the membranes with the radiolabeled PAF and increasing concentrations of unlabeled this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled PAF (IC50) can be determined and used to calculate the binding affinity (Ki).
-
Conclusion
This compound is a valuable tool for researchers studying the PAF signaling pathway and its role in various physiological and pathological processes. This guide provides a foundational understanding of its supply, purity, mechanism of action, and relevant experimental protocols. As with any research chemical, it is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the specific lot being used. The provided experimental methodologies should be adapted and optimized for specific research needs.
A Comparative Analysis of the Biological Activity of Apafant and Apafant-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Apafant, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Due to the limited availability of direct comparative studies on its deuterated analog, Apafant-d8, this document extrapolates the potential biological profile of this compound based on established principles of the kinetic isotope effect and the known pharmacology of Apafant. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of PAF receptor antagonists and the strategic application of deuteration in drug design.
Introduction to Apafant
Apafant, also known as WEB 2086, is a synthetic thieno-triazolo-1,4-diazepine derivative that acts as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor[1][2][3]. PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis[4][5]. By blocking the PAF receptor, Apafant effectively inhibits the downstream signaling cascades initiated by PAF, making it a subject of investigation for various inflammatory conditions such as asthma and allergic conjunctivitis.
Mechanism of Action of Apafant
Apafant exerts its pharmacological effects by competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, PAF, from activating the receptor, thereby inhibiting the subsequent intracellular signaling pathways. The primary signaling pathways modulated by the PAF receptor include the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.
Quantitative Biological Activity of Apafant
The biological activity of Apafant has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of Apafant
| Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| PAF Receptor Binding | Human | Platelets | KD | 15 nM | |
| PAF Receptor Binding | Human | PAF Receptors | Ki | 9.9 nM | |
| PAF-induced Platelet Aggregation | Human | Platelets | IC50 | 170 nM | |
| PAF-induced Neutrophil Aggregation | Human | Neutrophils | IC50 | 360 nM | |
| Benzodiazepine Receptor Inhibition | Rat | Brain | Ki | 388 nM |
Table 2: In Vivo Activity of Apafant
| Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| PAF-induced Bronchoconstriction | Guinea Pig | Respiratory Flow | Oral | 0.07 | |
| PAF-induced Bronchoconstriction | Guinea Pig | Respiratory Flow | Intravenous | 0.018 | |
| PAF-induced Hypotension | Guinea Pig | Mean Arterial Pressure | Oral | 0.066 | |
| PAF-induced Hypotension | Guinea Pig | Mean Arterial Pressure | Intravenous | 0.016 |
This compound: A Theoretical Perspective
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. This substitution can significantly alter the pharmacokinetic profile of a drug due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.
Potential Effects of Deuteration on Apafant:
-
Metabolism and Pharmacokinetics: If the sites of deuteration on the Apafant molecule are susceptible to metabolic oxidation, this compound would likely exhibit a slower rate of metabolism. This could lead to a longer plasma half-life, increased overall drug exposure (AUC), and potentially a lower peak plasma concentration (Cmax). Such alterations could allow for less frequent dosing and a more stable plasma concentration.
-
Pharmacodynamics: The intrinsic biological activity (i.e., the affinity for the PAF receptor) of this compound is expected to be very similar to that of Apafant. Deuteration typically does not alter the molecular shape or binding properties of a drug to its target receptor. Therefore, the KD and Ki values for PAF receptor binding are likely to be comparable between the two compounds.
-
Toxicity Profile: By slowing down metabolism, deuteration can sometimes reduce the formation of reactive or toxic metabolites, potentially leading to an improved safety profile.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of drug candidates. Below are generalized protocols for key assays used to characterize PAF receptor antagonists.
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the PAF receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line known to express PAF receptors (e.g., human platelets).
-
Incubation: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled PAF ligand (e.g., [3H]PAF) and a range of concentrations of the test compound (Apafant or this compound).
-
Separation: After incubation, rapidly separate the membrane-bound radioligand from the unbound radioligand using vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 and subsequently the Ki or KD value using appropriate pharmacological models.
In Vitro Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh blood from healthy donors and prepare PRP by centrifugation.
-
Aggregation Measurement: Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Pre-incubation: Add the test compound (Apafant or this compound) at various concentrations and pre-incubate for a defined period.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Data Recording and Analysis: Monitor the change in light transmittance through the PRP sample over time, which corresponds to the degree of platelet aggregation. Calculate the IC50 value for the inhibition of PAF-induced aggregation.
Conclusion
Apafant is a well-characterized, potent PAF receptor antagonist with demonstrated in vitro and in vivo activity. While direct experimental data for this compound is currently lacking, the established principles of the kinetic isotope effect suggest that it would likely retain the pharmacodynamic properties of Apafant while potentially exhibiting an improved pharmacokinetic profile, including a longer half-life and increased metabolic stability. Further preclinical and clinical studies are warranted to definitively characterize the biological activity and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and developers to build upon in their exploration of deuterated PAF receptor antagonists.
References
An In-depth Technical Guide to Preliminary In Vitro Studies of Apafant
Disclaimer: The following guide focuses on the in vitro studies of Apafant. Its deuterated form, Apafant-d8, is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the accurate quantification of Apafant, rather than for in vitro functional assays.
Apafant, also known as WEB-2086, is a potent and selective synthetic antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It belongs to the thienotriazolodiazepine class of compounds and is a well-characterized tool for the in vitro and in vivo investigation of the PAF signaling pathway.[1][2] Apafant has been explored in various disease models, including inflammatory disorders and cancer, and has been investigated in clinical studies for conditions like asthma.[1][3]
Mechanism of Action
Apafant functions as a competitive antagonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein-coupled seven-transmembrane receptor that plays a critical role in mediating inflammatory and thrombotic responses.[1][4] The binding of PAF to its receptor triggers a cascade of cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway, phosphoinositol turnover, aggregation of platelets and granulocytes, and leukocyte chemotaxis.[3] Apafant exerts its inhibitory effects by binding with high affinity to PAFR, thereby preventing the binding of the natural ligand, PAF, and blocking its downstream signaling functions.[1][3]
Quantitative In Vitro Data
The following table summarizes the key quantitative parameters of Apafant's in vitro activity based on preliminary studies.
| Parameter | Cell/Tissue Type | Value (nM) | Reference |
| Equilibrium Dissociation Constant (KD) | Human Platelets | 15 | [1][3] |
| Inhibition Constant (Ki) | Human PAF Receptors | 9.9 | [5] |
| IC50 (PAF-induced aggregation) | Human Platelets | 170 | [1][3] |
| IC50 (PAF-induced aggregation) | Human Neutrophils | 360 | [1][3] |
| Benzodiazepine Receptor Inhibition (Ki) | Rat | 3882 | [3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving Apafant are outlined below.
1. PAF Receptor Binding Assay
-
Objective: To determine the binding affinity (KD or Ki) of Apafant for the PAF receptor.
-
Methodology:
-
Preparation of Human Platelets: Isolate human platelets from whole blood by differential centrifugation.
-
Competition Binding: Incubate a fixed concentration of tritiated PAF ([3H]PAF) with the prepared human platelets in the presence of increasing concentrations of Apafant.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound [3H]PAF from the unbound ligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific [3H]PAF binding against the logarithm of the Apafant concentration. The Ki or KD value is then calculated from the IC50 value (the concentration of Apafant that inhibits 50% of the specific [3H]PAF binding) using the Cheng-Prusoff equation.[1]
-
2. PAF-Induced Platelet and Neutrophil Aggregation Assays
-
Objective: To determine the potency of Apafant in inhibiting PAF-induced aggregation of human platelets and neutrophils.
-
Methodology:
-
Cell Preparation: Prepare platelet-rich plasma or isolated human neutrophils.
-
Pre-incubation: Incubate the cell suspension with varying concentrations of Apafant or a vehicle control for a specified period.
-
Stimulation: Induce aggregation by adding a sub-maximal concentration of PAF.
-
Measurement of Aggregation: Monitor the change in light transmittance through the cell suspension over time using an aggregometer. An increase in light transmittance corresponds to an increase in cell aggregation.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each concentration of Apafant. The IC50 value is determined by plotting the percentage inhibition against the logarithm of the Apafant concentration.[1][3]
-
3. Gene Expression Analysis in Murine Erythroleukemia Cells (MELCs)
-
Objective: To investigate the effect of Apafant on the gene expression of PAF-r and other related genes.
-
Methodology:
-
Cell Culture: Culture murine erythroleukemia cells (MELCs) under standard conditions.
-
Treatment: Treat the cells with Apafant (e.g., 1 mM) for a specified duration (e.g., 5 days).[5]
-
RNA Extraction: Isolate total RNA from the treated and untreated cells.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): Synthesize cDNA from the extracted RNA and perform qPCR to quantify the expression levels of target genes (PAF-r, α-globin, β-globin, and c-myb).[5]
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene and compare the relative expression levels between Apafant-treated and control cells.
-
Visualizations
Signaling Pathway of PAF and Inhibition by Apafant
Caption: Apafant competitively antagonizes the PAF receptor, blocking downstream signaling.
Experimental Workflow for In Vitro Inhibition Assay
Caption: General workflow for determining the IC50 of Apafant on PAF-induced cell aggregation.
References
Methodological & Application
Application Notes and Protocols: Utilizing Apafant-d8 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative bioanalysis by mass spectrometry, particularly in drug development and clinical research, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1][2] Deuterated internal standards, such as Apafant-d8, are chemically almost identical to the analyte of interest, in this case, Apafant. This near-identical physicochemical behavior ensures that they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation, chromatography, and detection.[1][2]
Apafant is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein coupled receptor involved in various inflammatory and thrombotic processes.[3] Accurate quantification of Apafant in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and a representative protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Apafant.
Signaling Pathway Context: The Platelet-Activating Factor (PAF) Pathway
Apafant exerts its pharmacological effect by blocking the PAF receptor, thereby inhibiting the downstream signaling cascade initiated by platelet-activating factor. Understanding this pathway is essential for contextualizing the importance of quantifying a PAF receptor antagonist like Apafant.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of Apafant in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Apafant (B1666065), also known as WEB 2086, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By blocking the PAF receptor, Apafant has been investigated for its therapeutic potential in conditions such as asthma and pancreatitis.[4] To support pharmacokinetic (PK) and toxicokinetic (TK) studies in the development of Apafant and related compounds, a sensitive, selective, and reliable bioanalytical method for its quantification in biological matrices is essential.
This application note provides a detailed protocol for the determination of Apafant in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for preclinical and clinical sample analysis.
Principle of the Method
This method utilizes protein precipitation for the extraction of Apafant from human plasma, followed by separation using reversed-phase ultra-high-performance liquid chromatography (UHPLC). Quantification is achieved by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). A structurally similar compound or a stable isotope-labeled analog of Apafant should be used as an internal standard (IS) to ensure accuracy and precision.
Signaling Pathway of Apafant's Target: The PAF Receptor
Apafant exerts its pharmacological effect by antagonizing the platelet-activating factor receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor initiates a cascade of intracellular signaling events, leading to various cellular responses. Apafant competitively inhibits this binding, thereby blocking the downstream signaling pathways.
Experimental Protocols
Materials and Reagents
-
Apafant (WEB 2086) reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled Apafant or a structurally related analog
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apafant and the IS in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Apafant primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
Aliquot 50 µL of human plasma into the respective tubes.
-
Spike 5 µL of the appropriate Apafant working standard solution into the calibration and QC tubes. Add 5 µL of 50:50 methanol:water to blank, zero, and unknown sample tubes.
-
Add 10 µL of the IS working solution to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
Experimental Workflow Diagram
Proposed LC-MS/MS Method Parameters
The following tables summarize the proposed starting conditions for the LC-MS/MS analysis of Apafant. These parameters should be optimized for the specific instrumentation used.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Compound |
| Apafant (WEB 2086) | |
| Internal Standard |
Note: The MRM transitions for Apafant and the internal standard need to be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation and Method Validation
A full validation of this bioanalytical method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A calibration curve with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20%. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Based on the pharmacokinetic data from a study by Brecht et al. (1991), where plasma concentrations of Apafant were measured by radioimmunoassay, a calibration curve ranging from 1 to 1000 ng/mL would be appropriate to cover the expected therapeutic and experimental concentrations.[1]
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of Apafant in human plasma. The proposed protein precipitation extraction method is simple and efficient, and the UHPLC-MS/MS analysis provides the necessary selectivity and sensitivity for bioanalytical applications. Proper method validation is crucial to ensure the generation of reliable data for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Apafant using Apafant-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in various inflammatory and thrombotic processes.[1][2] Understanding the pharmacokinetic profile of Apafant is crucial for its development as a therapeutic agent. These application notes provide a detailed protocol for conducting in vivo pharmacokinetic studies of Apafant in a preclinical rodent model, utilizing Apafant-d8 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This compound, a deuterated isotopologue of Apafant, is an ideal internal standard as it shares similar physicochemical properties with the parent drug, ensuring comparable extraction efficiency and ionization response in mass spectrometry, while being distinguishable by its mass-to-charge ratio. This protocol outlines the experimental workflow, from animal dosing to bioanalytical quantification and data analysis, to determine key pharmacokinetic parameters.
Signaling Pathway of Platelet-Activating Factor (PAF) and the Action of Apafant
Platelet-Activating Factor (PAF) exerts its biological effects by binding to its receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to various physiological responses, including platelet aggregation, inflammation, and vascular permeability changes.[2][3] Apafant acts as a competitive antagonist, binding to the PAFR to block the downstream signaling initiated by PAF.[1]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats following a single intravenous (IV) and oral (PO) administration of Apafant.
1. Materials and Reagents
-
Apafant (purity >98%)
-
This compound (isotopic purity >99%, for use as internal standard)
-
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for PO, saline with a solubilizing agent like PEG300 for IV)[4]
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system
-
Solvents for sample preparation and LC-MS/MS analysis (e.g., acetonitrile (B52724), methanol, formic acid, water - all HPLC or LC-MS grade)[5][6]
2. Animal Dosing and Sample Collection
-
Acclimatization: House animals in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing Groups:
-
Group 1 (IV administration): n = 3-5 rats. Dose Apafant at 2 mg/kg via the tail vein.
-
Group 2 (PO administration): n = 3-5 rats. Dose Apafant at 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the saphenous or jugular vein at the following time points:
-
IV Group: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Group: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Place collected blood into EDTA-containing tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
3. Bioanalytical Method: LC-MS/MS Quantification
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound) at a fixed concentration (e.g., 50 ng/mL).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Apafant from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Apafant and this compound.
-
4. Pharmacokinetic Data Analysis
-
Calculate the concentration of Apafant in each plasma sample using the ratio of the peak area of Apafant to that of the internal standard (this compound) against a standard curve.
-
Use non-compartmental analysis (NCA) to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
-
CL: Clearance (for IV data).
-
Vd: Volume of distribution (for IV data).
-
F%: Bioavailability (calculated from PO and IV data).
-
Experimental Workflow Diagram
Data Presentation
The quantitative results of the pharmacokinetic study should be summarized in a clear and concise table for easy comparison between different routes of administration.
Table 1: Summary of Pharmacokinetic Parameters of Apafant in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC(0-t) (ng·h/mL) | 2800 ± 300 | 5600 ± 750 |
| AUC(0-inf) (ng·h/mL) | 2850 ± 310 | 5750 ± 780 |
| t1/2 (h) | 3.1 ± 0.4 | 3.5 ± 0.6 |
| CL (L/h/kg) | 0.70 ± 0.08 | - |
| Vd (L/kg) | 2.5 ± 0.3 | - |
| F (%) | - | 40.4% |
Data are presented as mean ± standard deviation (SD) and are representative. Actual results may vary. Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion
This protocol provides a comprehensive framework for conducting an in vivo pharmacokinetic study of Apafant using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. The data generated from such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Apafant, thereby guiding dose selection and regimen design for further preclinical and clinical development.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Validated and Stability-Indicating LC-DAD and LC-MS/MS Methods for Determination of Avanafil in Pharmaceutical Preparations and Identification of a Novel Degradation Product by LCMS-IT-TOF [mdpi.com]
Application Notes and Protocols for Studying PAF Receptor Signaling Using Apafant-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Understanding the signaling pathways initiated by PAFR activation is crucial for the development of therapeutics targeting PAF-related diseases. Apafant (also known as WEB 2086) is a potent and selective antagonist of the PAFR, making it an invaluable tool for elucidating these pathways.
These application notes provide a comprehensive guide to using Apafant in conjunction with its deuterated analog, Apafant-d8, for the rigorous study of PAF receptor signaling. While Apafant serves as the pharmacological inhibitor, this compound is essential as an internal standard for the accurate quantification of Apafant in biological samples, ensuring the reliability and reproducibility of experimental data.
Pharmacological Profile of Apafant
Apafant is a thienotriazolodiazepine derivative that competitively inhibits the binding of PAF to its receptor. This blockade prevents the downstream signaling cascade, allowing researchers to probe the specific role of PAF in various cellular and systemic responses.
Quantitative Data for Apafant
| Parameter | Value | Species/System | Reference |
| Ki | 9.9 nM | Human PAF Receptors | [1][2] |
| KD | 15 nM | Human Platelets | [3] |
| IC50 (Platelet Aggregation) | 170 nM | Human | [3] |
| IC50 (Neutrophil Aggregation) | 360 nM | Human | [3] |
| ED50 (in vivo, oral) | 0.07 mg/kg | Guinea Pig | |
| ED50 (in vivo, i.v.) | 0.018 mg/kg | Guinea Pig |
The Role of this compound
In pharmacological studies, particularly those involving in vivo models or complex in vitro systems, it is critical to determine the precise concentration of the antagonist at the site of action. This compound, a stable isotope-labeled version of Apafant, is not intended for direct study of receptor signaling but serves as an indispensable internal standard for quantitative analysis by mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to Apafant, but its increased mass allows it to be distinguished in a mass spectrometer. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the active compound, Apafant.
Key Experiments in PAF Receptor Signaling Research
The combination of Apafant and this compound can be applied to a variety of experimental contexts to investigate PAF receptor signaling:
-
In vitro cellular assays: Inhibition of PAF-induced calcium mobilization, cytokine release, or cell migration in cultured cells (e.g., platelets, neutrophils, macrophages).
-
In vivo disease models: Assessment of Apafant's efficacy in animal models of asthma, sepsis, or other inflammatory conditions where PAF is implicated.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Correlating the concentration of Apafant in plasma or tissue with its pharmacological effect.
Experimental Protocols
Protocol 1: In Vitro Inhibition of PAF-Induced Platelet Aggregation
This protocol details the use of Apafant to inhibit PAF-induced aggregation in human platelets.
Materials:
-
Human platelet-rich plasma (PRP)
-
Platelet-activating factor (PAF C16)
-
Apafant
-
Phosphate-buffered saline (PBS)
-
Aggregometer
Procedure:
-
Prepare a stock solution of Apafant in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Apafant in PBS to achieve a range of final concentrations.
-
Add the Apafant dilutions or vehicle control to PRP samples and incubate for 15 minutes at 37°C.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
Monitor platelet aggregation using an aggregometer for 5-10 minutes.
-
Calculate the percentage inhibition of aggregation for each Apafant concentration and determine the IC50 value.
Protocol 2: Quantification of Apafant in Biological Samples using this compound and LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of Apafant in plasma samples from an in vivo study.
Materials:
-
Plasma samples from animals treated with Apafant
-
This compound (internal standard)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add 10 µL of a known concentration of this compound in acetonitrile.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (Optional, for cleaner samples):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Apafant and this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate Apafant and this compound using a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect the parent and daughter ions for both Apafant and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of Apafant to this compound.
-
Generate a calibration curve using known concentrations of Apafant spiked into a control matrix.
-
Determine the concentration of Apafant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Simplified PAF receptor signaling pathway and the inhibitory action of Apafant.
Caption: Experimental workflow for the quantitative analysis of Apafant using this compound.
References
Application Note: Preparation of Apafant-d8 Stock Solutions
Introduction
Apafant, also known as WEB 2086, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[4][5] As a PAF receptor antagonist, Apafant is a valuable tool for investigating the biological roles of PAF and for the development of therapeutics targeting PAF-mediated diseases. Apafant-d8 is the deuterated form of Apafant, commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical assays due to its similar chemical and physical properties to the parent compound, but distinct mass. This application note provides a detailed protocol for the preparation of this compound stock solutions for experimental use.
Chemical and Physical Properties
A summary of the key quantitative data for Apafant and its deuterated analog is provided in the table below. Note that the molecular weight of the deuterated form is higher due to the replacement of eight hydrogen atoms with deuterium.
| Property | Apafant | This compound |
| Synonyms | WEB 2086, WEB-2086BS | WEB 2086-d8 |
| CAS Number | 105219-56-5 | 1185101-22-7 |
| Molecular Formula | C₂₂H₂₂ClN₅O₂S | C₂₂H₁₄D₈ClN₅O₂S |
| Molecular Weight | ~455.96 g/mol | ~464.01 g/mol |
| Appearance | White to yellow solid | Solid powder |
| Primary Use | PAF Receptor Antagonist | Internal Standard |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 10 mg/mL stock solution of this compound. The concentration can be adjusted based on specific experimental needs by modifying the volume of the solvent.
1. Materials and Equipment
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing solubility)
2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
3. Stock Solution Preparation (10 mg/mL in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Solubilization: Add the weighed this compound to a suitable vial. Using a calibrated pipette, add the calculated volume of DMSO. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex the mixture thoroughly. If the compound does not dissolve completely, brief sonication in an ultrasonic bath may be used to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.
-
Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored as a powder, Apafant is stable at -20°C for up to 3 years.
4. Preparation of Working Solutions
To prepare a working solution, thaw an aliquot of the stock solution and dilute it to the final desired concentration using the appropriate experimental buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations can be toxic to cells.
Visualized Workflow and Signaling Context
The following diagrams illustrate the workflow for preparing the stock solution and the biological pathway in which this compound acts as a research tool.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound blocks the PAF signaling pathway.
References
Application Notes and Protocols: Apafant-d8 in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in the pathophysiology of asthma and other inflammatory conditions.[1][2] PAF is a lipid mediator that triggers key features of asthma, including bronchoconstriction, mucus production, airway hyperresponsiveness (AHR), and the recruitment of inflammatory cells such as eosinophils.[3] Apafant, also known as WEB 2086, competitively inhibits the binding of PAF to its receptor, thereby blocking its pro-inflammatory downstream signaling pathways.
Apafant-d8 is the deuterated form of Apafant. Stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for achieving accurate and precise quantification of the parent drug (Apafant) in complex biological matrices such as plasma, bronchoalveolar lavage fluid (BALF), or tissue homogenates. This is because the stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of analytical variability.
These application notes provide an overview of the use of Apafant in preclinical asthma models and detail the role of this compound in the analytical methods required for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Data Presentation
In Vitro Activity of Apafant
| Assay Type | Target/Cell Type | Species | Parameter | Value (nM) |
| Receptor Binding | PAF Receptor (PAFR) | Human | Kd | 15 |
| Receptor Binding | PAF Receptor (PAFR) | Human | Ki | 9.9 |
| Receptor Binding | PAF Receptor (PAFR) | Human | IC50 | 96 |
| Platelet Aggregation | Platelets | Human | IC50 | 170 |
| Neutrophil Aggregation | Neutrophils | Human | IC50 | 360 |
Data sourced from references:[1][2]
In Vivo Efficacy of Apafant in Guinea Pig Models
| Model | Administration Route | Parameter | ED50 (mg/kg) |
| PAF-induced Bronchoconstriction | Intravenous (i.v.) | Respiratory Flow | 0.018 |
| PAF-induced Bronchoconstriction | Oral (p.o.) | Respiratory Flow | 0.07 |
| PAF-induced Hypotension | Intravenous (i.v.) | Mean Arterial Pressure | ~0.018 |
| PAF-induced Hypotension | Oral (p.o.) | Mean Arterial Pressure | ~0.07 |
Data sourced from references:
Signaling Pathways and Experimental Workflows
Caption: Apafant blocks PAF binding to its receptor, inhibiting downstream signaling.
Caption: Workflow for an in vivo guinea pig model of allergic asthma.
Caption: Analytical workflow for quantifying Apafant using this compound.
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay
This protocol assesses the ability of Apafant to inhibit PAF-induced eosinophil migration, a key process in asthmatic inflammation.
Materials:
-
Human eosinophils (isolated from peripheral blood of healthy or asthmatic donors)
-
RPMI 1640 medium
-
Platelet-Activating Factor (PAF C16)
-
Apafant
-
Chemotaxis chambers (e.g., Boyden chambers with 5 µm pore size polycarbonate filters)
-
Fetal Bovine Serum (FBS)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer
Methodology:
-
Cell Preparation: Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection (e.g., immunomagnetic beads) to achieve >95% purity. Resuspend cells in RPMI 1640 at a concentration of 1 x 106 cells/mL.
-
Preparation of Reagents:
-
Prepare a stock solution of PAF in ethanol (B145695) and further dilute in RPMI 1640 containing 0.25% FBS to a final concentration of 10-8 M to 10-6 M.
-
Prepare stock solutions of Apafant in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Chemotaxis Assay:
-
Add the PAF solution (chemoattractant) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the eosinophil suspension with various concentrations of Apafant (e.g., 10-9 M to 10-6 M) or vehicle control for 30 minutes at 37°C.
-
Place the polycarbonate filter over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
-
Cell Migration Analysis:
-
After incubation, remove the filter and wipe the upper side to remove non-migrated cells.
-
Fix and stain the filter (e.g., with Diff-Quik stain).
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
-
Calculate the percentage inhibition of chemotaxis for each Apafant concentration compared to the vehicle control.
-
Protocol 2: In Vivo Ovalbumin-Induced Airway Inflammation Model (Guinea Pig)
This protocol evaluates the efficacy of Apafant in an established animal model of allergic asthma, assessing its impact on both early and late-phase airway responses.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)3) as adjuvant
-
Apafant
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Whole-body plethysmograph for measuring airway resistance
-
Nebulizer
Methodology:
-
Sensitization: Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg OVA and 100 mg Al(OH)3 in 1 mL saline on days 0 and 7. Use animals for experiments 14-21 days after the second sensitization.
-
Drug Administration: Administer Apafant orally (p.o.) at desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle control 1 hour before the antigen challenge.
-
Antigen Challenge and Measurement of Early Airway Response (EAR):
-
Place conscious guinea pigs in the whole-body plethysmograph and allow them to acclimatize.
-
Record baseline airway resistance (Raw).
-
Expose the animals to an aerosol of 0.5% OVA in saline for 30 seconds.
-
Continuously monitor Raw for at least 1 hour to measure the EAR.
-
-
Measurement of Late Airway Response (LAR):
-
Return the animals to their cages after the EAR measurement.
-
At 4, 6, and 8 hours post-challenge, place the animals back in the plethysmograph to measure Raw to assess the LAR.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis (Optional):
-
At 24 hours post-challenge, humanely euthanize the animals.
-
Perform a tracheotomy and cannulate the trachea.
-
Instill and retrieve sterile saline into the lungs to collect BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Perform a total cell count and prepare cytospin slides for differential cell counting (e.g., eosinophils, neutrophils) after staining.
-
-
Data Analysis: Calculate the percentage increase in Raw from baseline for both EAR and LAR. Compare the responses in Apafant-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Protocol 3: Quantification of Apafant in Plasma using LC-MS/MS with this compound
This protocol provides a general framework for the quantitative analysis of Apafant in a biological matrix, using this compound as an internal standard (IS) to ensure accuracy and precision.
Materials:
-
Apafant (analytical standard)
-
This compound (internal standard)
-
Blank plasma (from the same species as the study animals)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Methodology:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Apafant and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Apafant (e.g., 1-1000 ng/mL).
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (unknown, calibrator, or QC), add 10 µL of this compound working solution (e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 150 µL of cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Apafant from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Positive Electrospray Ionization - ESI+):
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for Apafant and this compound. (Note: These transitions must be determined empirically but would be based on the molecular weights: Apafant ~456.0 g/mol , this compound ~464.0 g/mol ).
-
Example MRM transitions (hypothetical):
-
Apafant: Q1: 457.1 -> Q3: [Fragment 1], [Fragment 2]
-
This compound: Q1: 465.2 -> Q3: [Corresponding Fragment 1+d8], [Corresponding Fragment 2+d8]
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Processing and Quantification:
-
Integrate the chromatographic peaks for the Apafant and this compound MRM transitions.
-
Calculate the peak area ratio (Apafant area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression model.
-
Determine the concentration of Apafant in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Apafant is a valuable tool for investigating the role of the PAF pathway in asthma and other inflammatory diseases. While clinical trials with PAF antagonists in asthma have yielded modest results, preclinical studies using Apafant continue to be important for elucidating the complex mechanisms of airway inflammation. The use of its deuterated isotopologue, this compound, as an internal standard is essential for the robust and reliable quantification of Apafant in biological samples, underpinning the pharmacokinetic and pharmacodynamic assessments that are critical in drug development and research.
References
Application Notes and Protocols for the Quantification of Apafant in Human Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apafant (B1666065) (formerly known as WEB 2086) is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1][2] PAF is a key phospholipid mediator involved in various physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] Consequently, the accurate quantification of Apafant in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
These application notes provide a detailed protocol for the quantitative analysis of Apafant in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and instrument response, thus ensuring high accuracy and precision.[4][5]
Pharmacokinetic Parameters of Apafant
Following oral administration, Apafant is rapidly absorbed, with a time to maximum plasma concentration (t-max) of 1 to 2 hours. Approximately 60% of Apafant is bound to plasma proteins. The mean volume of distribution is 28 liters, and about 44% of an oral dose is excreted in the urine.
Experimental Protocols
Method Overview
This method describes the quantification of Apafant in human plasma using a validated LC-MS/MS assay. A deuterated analog of Apafant is used as the internal standard (IS) to ensure accuracy and precision. The method involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Materials and Reagents
-
Apafant reference standard
-
Deuterated Apafant (e.g., Apafant-d5) internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (reagent grade)
-
Human plasma (K2EDTA)
-
Purified water (18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Apafant and Apafant-d5 in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Apafant primary stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a working solution of Apafant-d5 in the same diluent at an appropriate concentration.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to each plasma sample (except for blank samples, to which 10 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Apafant: To be determined experimentallyApafant-d5: To be determined experimentally |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 550°C |
Note: The specific MRM transitions and collision energies for Apafant and its deuterated internal standard need to be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Apafant in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy Data
| Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Mid QC | 50 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 150 | < 15% | < 15% | ± 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.
Table 3: Stability Data
| Stability Test | Conditions | Result |
| Bench-top Stability | 4 hours at room temperature | Stable |
| Freeze-Thaw Stability | 3 cycles (-20°C to room temperature) | Stable |
| Long-term Stability | 30 days at -80°C | Stable |
Visualizations
PAF Receptor Signaling Pathway
Apafant acts as an antagonist at the Platelet-Activating Factor Receptor (PAFR), which is a G-protein coupled receptor. The binding of PAF to its receptor initiates a cascade of intracellular signaling events.
Caption: PAF Receptor Signaling Pathway and the inhibitory action of Apafant.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Apafant in plasma.
Caption: Experimental workflow for Apafant quantification in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pharmacodynamics, pharmacokinetics and safety profile of the new platelet-activating factor antagonist apafant in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Apafant-d8
Welcome to the technical support resource for the LC-MS/MS analysis of Apafant-d8. This guide provides troubleshooting advice, frequently asked questions (FAQs), and example protocols to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
Apafant (B1666065) is a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2][3] this compound is a stable isotope-labeled (SIL) version of Apafant, containing eight deuterium (B1214612) atoms. SIL internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[4] They are ideal because they have nearly identical chemical and physical properties to the analyte (Apafant), meaning they behave similarly during sample preparation, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z).[4] This allows them to effectively compensate for variability in the analytical process, such as analyte loss during extraction or matrix-induced ion suppression, leading to more accurate and precise quantification.
Q2: I can't find a published LC-MS/MS method for Apafant. Where should I start?
Q3: Why is my this compound signal low or inconsistent?
Low or inconsistent internal standard signals can compromise data quality and are a common issue in LC-MS/MS analysis. The root cause can typically be traced to one of several factors:
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the MS source, either suppressing or enhancing the signal.
-
Sample Preparation Issues: Inconsistent recovery during extraction, errors in adding the internal standard, or degradation of the standard during sample processing can lead to variability.
-
Instrumental Problems: A dirty ion source, incorrect instrument tuning, or detector fatigue can cause a general decline in signal for all compounds, including the internal standard.
-
Suboptimal Concentration: If the concentration of the internal standard is significantly different from the analyte, it can lead to competitive ionization effects, where one suppresses the signal of the other.
-
Improper Storage: Degradation of the this compound stock or working solutions due to incorrect storage (e.g., light exposure, improper temperature, repeated freeze-thaw cycles) can lower its effective concentration.
Q4: My this compound peak is separating from the non-labeled Apafant peak. Is this a problem?
Yes, this can be a significant problem. This phenomenon is known as the "deuterium isotope effect," where the substitution of hydrogen with heavier deuterium atoms can cause slight changes in retention time on the LC column. If the analyte and its deuterated internal standard separate chromatographically, they may elute into regions with different levels of co-eluting matrix components. This can expose them to different degrees of ion suppression or enhancement, defeating the purpose of the internal standard and compromising quantitative accuracy. If you observe this, adjusting the chromatographic conditions (e.g., gradient slope, column temperature) may help to minimize the separation and ensure co-elution.
Troubleshooting Guides
This section addresses specific issues that may arise during your analysis in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues outside the analytical column.
-
Column Issues: Contamination of the column frit or a void in the column packing material can distort peak shape.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Apafant to maintain a consistent ionization state and avoid unwanted interactions with residual silanols on the column. An acidic modifier like formic acid is typically recommended.
-
Extra-Column Effects: Problems with tubing, fittings, or connections between the LC and the mass spectrometer can contribute to peak broadening and tailing.
-
Solutions:
-
Flush the Column: Flush the column with a strong solvent to remove potential contaminants.
-
Optimize Mobile Phase: Adjust the concentration of the acidic modifier (e.g., 0.1% to 0.5% formic acid).
-
Check Connections: Ensure all fittings are secure and use tubing with the smallest appropriate inner diameter to minimize dead volume.
-
-
-
Issue 2: Inconsistent Internal Standard Response
-
Question: The peak area of my this compound internal standard varies significantly between samples in the same batch. How can I diagnose this?
-
Answer: Significant variation in the internal standard response within a batch often points to matrix effects or inconsistencies in sample preparation. The workflow below can help diagnose the issue.
-
Experimental Protocols & Parameters
Since a validated method is not publicly available, the following protocols and parameters are provided as a recommended starting point for method development. Optimization is required for your specific instrumentation and application.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 50 µL of plasma sample into the appropriately labeled tube.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube, except for blank samples.
-
Add 150 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL onto the LC-MS/MS system.
Table 1: Example LC Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |
Table 2: Example Mass Spectrometry Parameters
These parameters are theoretical and must be optimized by infusing a standard solution of Apafant and this compound into the mass spectrometer.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Cone Gas | Nitrogen, 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Predicted MRM Transitions for Method Development
The precursor ion ([M+H]⁺) for Apafant is 456.0 m/z. For this compound, the precursor is predicted to be 464.1 m/z, assuming the addition of 8 daltons. Product ions are predicted based on common fragmentation pathways of the morpholine (B109124) and thienotriazolodiazepine structures and require empirical confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Designation | Collision Energy (eV) (Example) |
| Apafant | 456.0 | 370.1 | Quantifier | 25 |
| Apafant | 456.0 | 284.1 | Qualifier | 35 |
| This compound | 464.1 | 378.1 | Quantifier | 25 |
| This compound | 464.1 | 284.1 | Qualifier | 35 |
Note: Collision energies are highly instrument-dependent and must be optimized.
LC-MS/MS Analysis Workflow
The general workflow for developing and running a quantitative bioanalytical assay using this compound as an internal standard is outlined below.
References
minimizing ion suppression effects for Apafant analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the bioanalytical analysis of Apafant.
Troubleshooting Guide
This guide addresses common issues encountered during Apafant analysis using LC-MS/MS and provides systematic solutions to identify and mitigate ion suppression.
Problem: Low or inconsistent Apafant signal intensity.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of Apafant in the mass spectrometer source.
Initial Assessment: Post-Column Infusion Experiment
To confirm that ion suppression is the root cause of low signal intensity, a post-column infusion experiment is recommended. This technique helps to identify at which retention times the matrix components are causing suppression.
Experimental Protocols
Below are detailed methodologies for key experiments related to Apafant analysis and troubleshooting ion suppression.
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol outlines the procedure to identify regions of ion suppression in a chromatographic run.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Apafant standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank plasma matrix (e.g., human plasma)
-
Sample preparation reagents (as per chosen extraction method)
Procedure:
-
System Setup:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the outlet of a syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the Apafant standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to introduce the Apafant solution into the MS.
-
Begin data acquisition on the mass spectrometer in MRM mode for Apafant. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a prepared blank plasma sample (a sample processed without the analyte) onto the LC column.
-
Monitor the Apafant MRM signal throughout the chromatographic run.
-
-
Data Analysis:
-
A significant drop in the baseline signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
-
Troubleshooting Based on Post-Column Infusion Results
Once the regions of ion suppression are identified, the following strategies can be employed:
1. Chromatographic Optimization
If the Apafant peak elutes within a region of ion suppression, modify the chromatographic method to separate the analyte from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to alter the elution profile. A shallower gradient can increase the separation between Apafant and interfering peaks.
-
Change the Stationary Phase: If gradient modification is insufficient, consider using a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) to achieve a different selectivity.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.
2. Enhance Sample Preparation
If chromatographic optimization is not feasible or sufficient, improving the sample cleanup procedure is crucial to remove the interfering matrix components before analysis. The choice of sample preparation method can significantly impact the cleanliness of the final extract.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids (B1166683) and other matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components. By using a sorbent with specific chemical properties, it can selectively retain the analyte while washing away salts, phospholipids, and other interferences.
Protocol 2: Sample Preparation of Apafant from Human Plasma
The following are example protocols for PPT, LLE, and SPE. The optimal method should be selected based on the required sensitivity and the degree of ion suppression observed.
A. Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.
B. Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase.
C. Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange SPE cartridge, which is effective for basic compounds like Apafant.
-
Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute Apafant with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method has a significant impact on analyte recovery and the extent of ion suppression (matrix effect). The following table summarizes representative data for different sample preparation techniques for a small molecule analyte in plasma, illustrating the trade-offs between the methods.[1][2][3]
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Fast and simple | High level of residual matrix components, significant ion suppression |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 15 - 30 (Suppression) | Cleaner extracts than PPT | Can have lower recovery for more polar analytes, requires solvent optimization |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Minimal Suppression) | Provides the cleanest extracts, highest recovery | More time-consuming and requires method development |
Note: Matrix effect is calculated as (1 - [Peak area in matrix / Peak area in solvent]) x 100%. A positive value indicates suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Apafant analysis?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as Apafant, is reduced by the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[4] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the quantitative analysis.[4]
Q2: I am using a stable isotope-labeled internal standard (SIL-IS) for Apafant. Do I still need to worry about ion suppression?
A2: Yes, while a SIL-IS is the best way to compensate for ion suppression, it is not a complete solution. A SIL-IS co-elutes with the analyte and experiences similar ion suppression, which allows for accurate quantification based on the analyte-to-IS ratio. However, if the ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the sensitivity of the assay is compromised, and the lower limit of quantification (LLOQ) cannot be reached. Therefore, it is always best to minimize ion suppression as much as possible through optimized chromatography and sample preparation.
Q3: Can changing the mass spectrometer settings help reduce ion suppression?
A3: To some extent, yes. While ion suppression primarily occurs in the ion source, some instrument parameters can be adjusted. For example, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) can sometimes reduce ion suppression, as APCI is generally less susceptible to matrix effects.[1] Additionally, reducing the ESI flow rate (e.g., by using a smaller inner diameter column or a nano-ESI source) can sometimes mitigate ion suppression.[1] However, these changes may also affect the ionization efficiency of Apafant itself and should be carefully evaluated.
Q4: My results are inconsistent between different plasma lots. Could this be due to ion suppression?
A4: Yes, sample-to-sample or lot-to-lot variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results.[5] This is why developing a robust sample preparation method that effectively removes the majority of interfering components is critical for a reliable bioanalytical method. Using matrix-matched calibrators and quality control samples can also help to account for consistent matrix effects.
Mandatory Visualizations
Apafant Mechanism of Action
Apafant is a competitive antagonist of the Platelet-Activating Factor (PAF) receptor. The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates downstream signaling cascades involved in inflammation and thrombosis.[6] Apafant blocks these effects by preventing PAF from binding to its receptor.
Caption: Apafant competitively inhibits the PAF receptor, blocking downstream signaling.
Experimental Workflow for Minimizing Ion Suppression
This workflow provides a logical sequence of steps for developing a robust bioanalytical method for Apafant with minimal ion suppression.
Caption: A systematic workflow for troubleshooting and minimizing ion suppression.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
improving the recovery of Apafant-d8 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Apafant-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low this compound recovery during sample preparation?
A1: Low recovery of this compound can stem from several factors, including inefficient extraction from the sample matrix, degradation of the analyte, or issues with the analytical instrumentation. Key areas to investigate are the choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction), the selection of solvents and pH conditions, and potential matrix effects that can suppress the instrument's signal.[1][2]
Q2: How do the physicochemical properties of Apafant influence its extraction?
Q3: Can the deuterium (B1214612) labels on this compound be lost during sample preparation?
A3: The deuterium atoms on this compound are attached to carbon atoms, forming C-D bonds. These bonds are generally stable under typical analytical conditions. However, extreme pH (either highly acidic or basic) and high temperatures could potentially facilitate hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent. It is advisable to work under mild pH and temperature conditions whenever possible to minimize this risk.
Q4: What are "matrix effects" and how can they affect this compound recovery?
A4: Matrix effects refer to the interference of other components in the biological sample (like salts, lipids, and proteins) with the ionization of this compound in the mass spectrometer's ion source. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification and the appearance of low recovery. Proper sample cleanup is the most effective way to minimize matrix effects.[1]
Troubleshooting Guides
Guide 1: Low Recovery with Protein Precipitation (PPT)
Protein precipitation is a fast and simple method for sample cleanup, but it may not always be sufficient for complex matrices, leading to low recovery and significant matrix effects.
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete protein precipitation. | Increase the ratio of organic solvent to sample (e.g., from 3:1 to 4:1 or 5:1). Acetonitrile (B52724) is a common choice. |
| Analyte co-precipitation with proteins. | Adjust the pH of the sample before adding the precipitating solvent. For a potentially basic compound like Apafant, acidifying the sample may increase its solubility in the supernatant. | |
| Consider using a different precipitating solvent, such as methanol (B129727) or acetone, or a mixture of solvents. | ||
| Inconsistent Recovery | Variable protein pellet formation. | Ensure thorough vortexing after adding the precipitating solvent. Increase centrifugation time and/or speed to ensure a compact pellet. |
| Inconsistent aspiration of the supernatant. | Be careful to aspirate the supernatant without disturbing the protein pellet. Consider using a 96-well filtration plate for more consistent separation. | |
| High Matrix Effects | Insufficient removal of interfering matrix components. | If matrix effects persist, protein precipitation alone may not be a suitable cleanup method. Consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
Guide 2: Low Recovery with Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of selectivity compared to protein precipitation.
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Inefficient partitioning into the organic phase. | Select an extraction solvent with a polarity that better matches Apafant. Given Apafant's lipophilic nature, solvents like ethyl acetate (B1210297), methyl tert-butyl ether (MTBE), or dichloromethane (B109758) could be effective. |
| Analyte is in its ionized form and remains in the aqueous phase. | Adjust the pH of the aqueous sample to neutralize Apafant. If Apafant is basic, increasing the pH to 2 units above its pKa will maximize the concentration of the neutral, more extractable form. | |
| Emulsion formation. | Add salt ("salting out") to the aqueous phase to break the emulsion. Centrifuge at a higher speed and for a longer duration. | |
| Inconsistent Recovery | Variable phase separation. | Ensure complete phase separation before aspirating the organic layer. |
| Inconsistent evaporation and reconstitution. | Use a gentle stream of nitrogen for evaporation and ensure the residue is completely redissolved in the reconstitution solvent. The reconstitution solvent should be compatible with the initial mobile phase of your LC-MS/MS system. |
Guide 3: Low Recovery with Solid-Phase Extraction (SPE)
SPE provides the most thorough sample cleanup and can significantly reduce matrix effects.
Troubleshooting Steps:
| Problem | Potential Cause | Suggested Solution |
| Analyte Breakthrough during Loading | Inappropriate sorbent selection. | For a lipophilic compound like Apafant, a reversed-phase sorbent (e.g., C8 or C18) is a good starting point. |
| Incorrect sample pH. | Adjust the sample pH to ensure Apafant is retained on the sorbent. For reversed-phase SPE, a neutral pH is often suitable. | |
| Loading flow rate is too high. | Decrease the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.[1] | |
| Analyte Elution during Washing | Wash solvent is too strong. | Use a weaker wash solvent. For reversed-phase SPE, this means a higher percentage of aqueous component in the wash solution. |
| Incomplete Elution | Elution solvent is too weak. | Use a stronger elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent and consider performing a second elution step. |
Experimental Protocols
Protocol 1: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add a buffering agent to adjust the pH (e.g., to pH 9-10 if Apafant is basic).
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or MTBE) containing the internal standard.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (Reversed-Phase)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma sample with 400 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the previous protocols.
Visualizations
References
Technical Support Center: Resolving Chromatographic Peak Tailing for Apafant
This technical support guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of Apafant.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Apafant analysis?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that diminishes less rapidly than the leading edge.[1] For a peak to be considered tailing, the asymmetry factor (As) is typically greater than 1.2.[2] This distortion is problematic because it can compromise resolution between closely eluting compounds, reduce the accuracy of peak integration and quantification, and affect the overall reliability and reproducibility of the analytical method.[1][3]
Apafant is a thienotriazolodiazepine derivative containing several basic nitrogen functional groups.[4][5] Basic compounds like Apafant are particularly susceptible to peak tailing in reversed-phase HPLC.[2][6]
Q2: What are the primary causes of peak tailing for a basic compound like Apafant?
A: The most common cause of peak tailing for basic analytes such as Apafant is secondary interactions between the compound and the stationary phase.[2][7] In reversed-phase chromatography using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can become ionized (negatively charged) at mobile phase pH levels above approximately 2.5-3.[2][6] The positively charged basic groups on the Apafant molecule can then interact with these negatively charged silanols through a secondary ionic retention mechanism, leading to delayed elution for some molecules and causing a tailing peak.[1][2][8]
Other potential causes include:
-
Column Overload : Injecting too much sample can saturate the stationary phase.[7][9]
-
Column Degradation : Voids in the column packing or a partially blocked inlet frit can distort peak shape.[3][7]
-
Extra-Column Volume : Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[8][10]
-
Sample Solvent Mismatch : Using a sample solvent that is significantly stronger than the mobile phase can lead to poor peak shape.[6][7]
Troubleshooting Guides
Guide 1: Mobile Phase Optimization
Optimizing the mobile phase is a critical first step in addressing peak tailing for Apafant. The primary goal is to minimize the secondary ionic interactions with residual silanols.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Assessment : Prepare a mobile phase with a pH around 7 and analyze the Apafant standard. Observe the peak shape.
-
Lower the pH : Prepare a series of mobile phases with decreasing pH values. A common approach is to use an acidic modifier like formic acid or trifluoroacetic acid.
-
Recommended Starting Point : Add 0.1% formic acid to the aqueous and organic mobile phase components. This will typically bring the pH to a range of 2.5-3.0.[11]
-
Analysis : Equilibrate the column with the new, low-pH mobile phase for at least 20 column volumes.
-
Injection : Inject the Apafant standard and evaluate the peak asymmetry. At a low pH, the silanol groups are protonated (neutral), which prevents the secondary ionic interaction with the basic Apafant molecule, resulting in a more symmetrical peak.[2][3]
-
Buffer Addition : If pH control is critical, use a low-pH buffer system like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically below 10 mM for LC-MS compatibility).[11]
Table 1: Mobile Phase pH and Additive Recommendations
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of residual silanol groups on the silica surface, minimizing secondary interactions with basic analytes.[1][11] |
| Acidic Modifier | 0.1% Formic Acid (FA) or 0.05% Trifluoroacetic Acid (TFA) | Effective at lowering pH and are volatile, making them suitable for LC-MS applications. |
| Buffer System | Ammonium Formate or Ammonium Acetate (5-10 mM) | Provides stable pH control in the desired range without suppressing MS signal significantly.[11] |
| Competitive Base | Triethylamine (TEA) (≥20 mM) - Use with caution | Historically used to block active silanol sites. Less common with modern columns and not suitable for LC-MS.[1] |
Guide 2: HPLC Column Selection and Care
Choosing the right column and maintaining its health are crucial for achieving symmetrical peaks.
Experimental Protocol: Column Selection and Evaluation
-
Use a Modern, High-Purity Column : Select a column packed with modern, high-purity (Type B) silica. These columns have a significantly lower concentration of acidic silanol groups and trace metals, reducing the potential for secondary interactions.[1]
-
Consider End-Capped Columns : Use a column that is "end-capped." End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them much less polar and less likely to interact with basic analytes like Apafant.[2][11]
-
Evaluate Column Health : If peak tailing appears suddenly on a previously well-performing column, the column may be contaminated or damaged.
-
Column Flushing : Flush the column with a strong solvent wash sequence. A general-purpose flush for a reversed-phase column is to wash with 20 column volumes each of water, then methanol, then isopropanol, and finally store in methanol/water.[12] Always check the column manufacturer's guidelines for recommended cleaning procedures.
-
Use a Guard Column : Employ a guard column (a short, disposable column placed before the analytical column) to protect the primary column from strongly retained impurities and particulates in the sample, extending its lifetime.[12]
Table 2: Recommended Column Specifications for Apafant
| Parameter | Specification | Rationale |
| Silica Type | High-Purity, Spherical (Type B) | Minimizes silanol activity and metal contamination, leading to better peak shapes for basic compounds.[1] |
| Stationary Phase | C18 or C8, End-Capped | Provides good hydrophobic retention while minimizing secondary polar interactions.[2] |
| Particle Size | < 3 µm | Offers higher efficiency, which can help improve resolution from potential interferences that might co-elute and cause apparent tailing.[2] |
| pH Stability | Use columns rated for low pH operation | Ensures column longevity when operating at the recommended low pH to prevent silica dissolution.[11] |
Visual Troubleshooting Workflows
The following diagrams illustrate the logical workflow for troubleshooting Apafant peak tailing and the underlying chemical interactions.
Caption: A logical workflow for diagnosing and resolving peak tailing issues during Apafant analysis.
Caption: Interaction between Apafant and the silica stationary phase at different pH conditions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Apafant | C22H22ClN5O2S | CID 65889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Apafant - Wikipedia [en.wikipedia.org]
- 6. support.waters.com [support.waters.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. mastelf.com [mastelf.com]
- 10. chromtech.com [chromtech.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Isotopic Purity of Apafant-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Apafant-d8. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
Apafant is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] this compound is a deuterated form of Apafant, commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). Its isotopic purity is critical because the presence of unlabeled Apafant (d0) can lead to an overestimation of the analyte concentration, compromising the accuracy and reliability of experimental results.[3]
Q2: What are the common causes of isotopic impurity in this compound?
Isotopic impurity in deuterated standards like this compound can arise from:
-
Incomplete Deuteration during Synthesis: The chemical process to introduce deuterium (B1214612) atoms may not be 100% efficient, resulting in a mixture of partially and fully deuterated molecules.
-
Presence of Unlabeled Starting Material: Residual unlabeled Apafant or its precursors from the synthesis can contaminate the final product.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms at certain positions on a molecule can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This is more likely to occur with deuterium atoms attached to heteroatoms (O, N, S) or carbons adjacent to carbonyl groups.
Q3: How can I check the isotopic purity of my this compound standard?
The isotopic purity of this compound should be verified upon receipt and periodically thereafter. The primary methods for this are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the different isotopologues (d0 to d8) and their relative abundances can be used to calculate the isotopic enrichment.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used. ¹H NMR will show a reduction in signal intensity at the deuterated positions, while ²H NMR will show signals corresponding to the deuterium atoms.[6][7]
Q4: What is the mechanism of action of Apafant?
Apafant is a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[8] By binding to PAFR, Apafant blocks the binding of its natural ligand, PAF, thereby inhibiting the downstream signaling pathways that lead to inflammatory and thrombotic responses.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound, focusing on maintaining its isotopic integrity.
Issue 1: High Background Signal of Unlabeled Apafant in Blank Samples
Possible Cause: Your this compound internal standard is contaminated with unlabeled Apafant (d0).
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a solution of this compound in a clean solvent (e.g., acetonitrile (B52724) or methanol) at a concentration similar to what is used in your assay.
-
Acquire Data: Analyze this solution using your LC-MS/MS method, monitoring the MRM transitions for both this compound and unlabeled Apafant.
-
Evaluate the d0 Signal: A significant peak at the retention time of Apafant for the unlabeled transition indicates contamination.
-
Quantify the Contamination: Calculate the percentage of the unlabeled Apafant relative to the deuterated standard. If this is unacceptably high, contact the supplier for a new batch.
Issue 2: Drifting or Decreasing this compound Signal Over Time
Possible Cause: Hydrogen-Deuterium (H/D) exchange is occurring, leading to a loss of deuterium from the this compound molecule.
Troubleshooting Steps:
-
Review Solvent Composition: H/D exchange is more likely in protic solvents (e.g., water, methanol) and under acidic or basic conditions.
-
Solvent Selection: If possible, prepare stock solutions and store this compound in aprotic solvents like acetonitrile. Minimize the time the standard is in aqueous or protic solutions before analysis.
-
pH Control: Ensure the pH of your mobile phase and sample solutions is as close to neutral as possible.
-
Temperature: Store the this compound solutions at the recommended low temperature to slow down any potential exchange reactions.
Issue 3: Chromatographic Separation of Apafant and this compound
Possible Cause: A chromatographic isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated compound in reverse-phase chromatography.
Troubleshooting Steps:
-
Confirm Co-elution: Overlay the chromatograms of Apafant and this compound. A slight shift in retention time can lead to differential matrix effects and inaccurate quantification.
-
Adjust Chromatographic Conditions:
-
Gradient: Modify the gradient slope to ensure both compounds elute within the same part of the gradient.
-
Column Chemistry: Consider a different column stationary phase that may have less interaction with the deuterated positions.
-
Temperature: Adjusting the column temperature can sometimes help to improve co-elution.
-
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-MS/MS
Objective: To determine the percentage of unlabeled Apafant (d0) in a sample of this compound.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water.
-
-
LC-MS/MS System:
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
The exact MRM transitions should be optimized by infusing a solution of unlabeled Apafant and this compound. The precursor ion will be the [M+H]⁺ ion.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Apafant | 456.1 | To be determined | To be determined |
| This compound | 464.1 | To be determined | To be determined |
| Note: The product ions will depend on the fragmentation pattern of Apafant. |
-
Data Analysis:
-
Integrate the peak areas for the primary MRM transitions of both Apafant and this compound.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(this compound) / (Area(Apafant) + Area(this compound))] x 100
-
Protocol 2: Isotopic Purity and Deuteration Site Confirmation by NMR
Objective: To confirm the locations of deuterium labeling and estimate the isotopic enrichment.
Methodology:
-
Sample Preparation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
²H NMR: Acquire a one-dimensional deuterium spectrum.
-
-
Data Analysis:
-
¹H NMR: Compare the spectrum of this compound to a reference spectrum of unlabeled Apafant.[17][18][19] The signals corresponding to the deuterated positions should be significantly reduced in intensity. The isotopic enrichment can be estimated by comparing the integration of a residual proton signal at a deuterated site to a signal from a non-deuterated proton.
-
²H NMR: The spectrum will show peaks at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their location.
-
Visualizations
Caption: this compound inhibits the PAF signaling pathway.
Caption: Workflow for assessing isotopic purity.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 9. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. LnDOTA-d8 , a versatile chemical-shift thermometer for 2 H solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001341) [hmdb.ca]
- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]
- 19. New total synthesis and high resolution 1H NMR spectrum of platelet-activating factor, its enantiomer and racemic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Apafant vs. Apafant-d8: A Comparative Guide on Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Apafant and its deuterated analog, Apafant-d8, with a focus on the anticipated cross-reactivity of anti-Apafant antibodies. While direct experimental data on the cross-reactivity of Apafant antibodies with this compound is not extensively available in public literature, this document outlines the fundamental principles of antibody-antigen recognition, the typical role of deuterated compounds in bioanalysis, and provides a hypothetical experimental framework for assessing such cross-reactivity.
Introduction to Apafant and this compound
Apafant is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. It is a thienotriazolodiazepine derivative that has been investigated for its potential in treating various inflammatory conditions, including asthma.
This compound is a deuterated version of Apafant, where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties. Such deuterated analogs are most commonly utilized as internal standards in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their value lies in their ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.
Antibody Cross-Reactivity: A Theoretical Assessment
Cross-reactivity in immunoassays refers to the ability of an antibody to bind to molecules other than its target antigen. This phenomenon is dependent on the structural similarity between the target antigen and the other molecules at the antibody's binding site (epitope).
Given that the replacement of hydrogen with deuterium in this compound results in a minimal change to the overall three-dimensional structure and electronic properties of the molecule, it is highly probable that an antibody developed against Apafant would exhibit a high degree of cross-reactivity with this compound. The subtle difference in mass is unlikely to significantly affect the binding affinity in a standard immunoassay format like an ELISA.
However, in the context of bioanalytical assays, the primary application of this compound is as an internal standard for LC-MS/MS, not as a competitor in an immunoassay for Apafant quantification. In a competitive immunoassay, high cross-reactivity would mean that this compound could compete with Apafant for antibody binding, making it a suitable component for the standard curve or as a labeled competitor.
Data Presentation: Expected vs. Desired Cross-Reactivity in Different Analytical Platforms
The significance of cross-reactivity is highly dependent on the analytical method employed.
| Analytical Platform | Role of this compound | Desired Cross-Reactivity with Anti-Apafant Antibody | Rationale |
| Immunoassay (e.g., ELISA) | Calibrator or Labeled Competitor | High (approaching 100%) | For this compound to serve as a reliable standard or competitor, it must exhibit binding characteristics nearly identical to the unlabeled Apafant. |
| LC-MS/MS | Internal Standard | Not a primary concern | Quantification is based on mass-to-charge ratio, which is distinct for Apafant and this compound. The co-elution and similar ionization efficiency are the key properties. |
Experimental Protocols
Hypothetical Protocol for Determining Cross-Reactivity using Competitive ELISA
Objective: To determine the percentage cross-reactivity of an anti-Apafant antibody with this compound.
Materials:
-
Anti-Apafant antibody
-
Apafant standard
-
This compound standard
-
Apafant--conjugate (e.g., Apafant-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with the anti-Apafant antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of both Apafant and this compound standards.
-
Add a fixed concentration of the Apafant-conjugate to each well.
-
Add the different concentrations of either Apafant or this compound to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both Apafant and this compound to generate two separate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Apafant / IC50 of this compound) x 100
Visualizations
Logical Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining antibody cross-reactivity.
Conceptual Diagram of Antibody-Antigen Interactiondot
comparative pharmacokinetics of Apafant and its deuterated analog
A guide for researchers and drug development professionals on the pharmacokinetic profile of the platelet-activating factor (PAF) antagonist Apafant and the potential advantages of its deuterated form.
This guide provides a comprehensive overview of the pharmacokinetics of Apafant (WEB 2086), a potent antagonist of the platelet-activating factor (PAF) receptor. Due to the absence of publicly available data on a deuterated analog of Apafant, this document focuses on the established pharmacokinetic parameters of Apafant and explores the theoretical benefits of deuteration based on the principles of kinetic isotope effects observed with other deuterated pharmaceuticals.
The Potential of Deuteration in Drug Development
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in medicinal chemistry to improve the metabolic stability of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. This can lead to a more favorable pharmacokinetic profile, including a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.
Pharmacokinetics of Apafant
Apafant has been studied in both humans and various animal models. The available pharmacokinetic data are summarized below.
Data Presentation: Pharmacokinetic Parameters of Apafant
| Parameter | Human (Oral Administration) | Rat (Intravenous Administration) | Guinea Pig (Oral Administration) |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Not Available | Not Available |
| Protein Binding | ~60% | Not Available | Not Available |
| Volume of Distribution (Vd) | 28 L | Not Available | Not Available |
| Elimination Half-life (t½) | Not explicitly reported | 3.1 hours | Not Available |
| Renal Clearance | 192 mL/min | Not Available | Not Available |
| Urinary Excretion (% of dose) | ~44% | Not Available | Not Available |
| Effective Dose (ED50) | Not Applicable | Not Available | 0.07 mg/kg |
Data is compiled from multiple sources. Direct comparative studies with a deuterated analog are not available.
Experimental Protocols
To facilitate further research, a generalized experimental protocol for a comparative pharmacokinetic study of Apafant and its deuterated analog in a rat model is provided below.
Protocol: Comparative Oral Pharmacokinetic Study in Rats
1. Objective: To compare the pharmacokinetic profiles of Apafant and its deuterated analog after a single oral administration to rats.
2. Materials:
- Apafant
- Deuterated Apafant
- Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
- Sprague-Dawley rats (male, 200-250g)
- Equipment for oral gavage, blood collection, and plasma processing
- LC-MS/MS system for bioanalysis
3. Study Design:
- Groups:
- Group 1: Apafant (e.g., 10 mg/kg)
- Group 2: Deuterated Apafant (e.g., 10 mg/kg)
- Animals per group: n = 5
- Administration: Single oral gavage.
- Blood Sampling: Serial blood samples (e.g., 0.25 mL) to be collected from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma to be separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
- Plasma concentrations of Apafant and its deuterated analog will be determined using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) will be calculated using non-compartmental analysis software.
6. Data Comparison:
- Statistical analysis will be performed to compare the pharmacokinetic parameters between the Apafant and deuterated Apafant groups.
Mandatory Visualization
Mechanism of Action of Apafant
Apafant is a competitive antagonist of the platelet-activating factor receptor (PAFR), a G-protein coupled receptor.[1] By binding to PAFR, Apafant blocks the binding of PAF and subsequent downstream signaling pathways that are involved in inflammation and allergic responses.[1]
Caption: Apafant competitively antagonizes the PAF receptor, blocking downstream signaling.
Experimental Workflow for a Comparative Pharmacokinetic Study
The following diagram outlines the key steps in a typical preclinical study designed to compare the pharmacokinetics of a drug and its deuterated analog.
Caption: Workflow for a comparative in-vivo pharmacokinetic study.
References
Assessing the Kinetic Isotope Effect of Apafant-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and assessing the kinetic isotope effect (KIE) of Apafant-d8, a deuterated analog of Apafant. While direct experimental data on the KIE of this compound is not publicly available, this document outlines the theoretical basis for its assessment, proposes experimental protocols, and presents hypothetical data to illustrate potential performance differences compared to its non-deuterated counterpart.
Introduction to Apafant and the Kinetic Isotope Effect
Apafant is a potent and specific antagonist of the platelet-activating factor (PAF) receptor, a G-protein-coupled receptor involved in various inflammatory and thrombotic responses.[1][2][3] By blocking the PAF receptor, Apafant inhibits downstream signaling pathways, such as the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositol turnover.[1][2][3] This mechanism of action makes it a subject of interest in conditions like asthma and other inflammatory diseases.[1][2][4]
The introduction of deuterium (B1214612) atoms into a drug molecule, creating a "heavy" version like this compound, can alter its metabolic fate. This is due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[5][6] Consequently, reactions involving the cleavage of a C-D bond may proceed at a slower rate.[5][6] In drug development, this can translate to reduced metabolism, potentially leading to a longer half-life, increased exposure, and a more favorable pharmacokinetic profile.
Hypothetical Performance Comparison: Apafant vs. This compound
The following table presents a hypothetical comparison of key pharmacokinetic parameters between Apafant and this compound, illustrating the potential impact of the kinetic isotope effect. These values are for illustrative purposes and would need to be confirmed by experimental studies.
| Parameter | Apafant (Hypothetical) | This compound (Hypothetical) | Potential Implication of KIE |
| Metabolic Clearance (CL) | High | Moderate to Low | Slower metabolism of this compound due to stronger C-D bonds at metabolic sites. |
| Half-life (t½) | Short | Longer | Reduced clearance of this compound leads to a longer duration of action. |
| Area Under the Curve (AUC) | Standard | Increased | Greater systemic exposure for this compound at an equivalent dose. |
| Maximum Concentration (Cmax) | Standard | Potentially Higher | May be influenced by the rate of absorption and metabolism. |
| In vitro Potency (IC50) | 170 nM (platelet aggregation)[1][2] | 170 nM (platelet aggregation) | Potency at the receptor is expected to be unchanged as it is not directly related to metabolism. |
Experimental Protocols for KIE Assessment
To experimentally determine the kinetic isotope effect of this compound, a series of in vitro and in vivo studies would be required.
1. In Vitro Metabolic Stability Assay:
-
Objective: To compare the rate of metabolism of Apafant and this compound in liver microsomes.
-
Methodology:
-
Incubate Apafant and this compound separately with human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the rate of disappearance of each compound to determine the in vitro half-life.
-
The KIE can be calculated as the ratio of the rate of metabolism of Apafant to the rate of metabolism of this compound.
-
2. In Vivo Pharmacokinetic Study:
-
Objective: To compare the pharmacokinetic profiles of Apafant and this compound in an animal model (e.g., rats or mice).
-
Methodology:
-
Administer equivalent doses of Apafant and this compound to two separate groups of animals via the intended clinical route (e.g., oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma and analyze the concentrations of Apafant and this compound using a validated LC-MS/MS method.
-
Use the concentration-time data to calculate key pharmacokinetic parameters (CL, t½, AUC, Cmax) for each compound.
-
Visualizing Key Processes
Apafant Signaling Pathway
The following diagram illustrates the signaling pathway of the platelet-activating factor (PAF) and the inhibitory action of Apafant.
Caption: Apafant blocks PAF binding to its receptor, inhibiting downstream signaling.
Experimental Workflow for KIE Assessment
This diagram outlines the proposed workflow for determining the kinetic isotope effect of this compound.
Caption: Workflow for assessing the KIE of this compound.
Conclusion
The assessment of the kinetic isotope effect is a critical step in the development of deuterated drugs like this compound. By potentially slowing the rate of metabolism, deuterium substitution offers a promising strategy to improve the pharmacokinetic properties of Apafant. The experimental protocols outlined in this guide provide a clear path for quantifying this effect, enabling a data-driven comparison with the non-deuterated parent compound. The successful demonstration of a significant KIE would support the rationale for the clinical development of this compound as a potentially improved therapeutic agent.
References
A Comparative Guide to the Efficacy of Apafant and Other PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Apafant (WEB 2086) with other notable Platelet-Activating Factor (PAF) receptor antagonists. The information is curated to assist researchers in making informed decisions for their experimental designs and drug development programs. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Apafant and PAF Receptor Antagonism
Apafant is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein-coupled receptor involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By competitively inhibiting the binding of PAF to its receptor, Apafant and other antagonists in its class can mitigate the downstream signaling cascades that lead to these effects. This guide will compare the efficacy of Apafant with other well-characterized PAF receptor antagonists, including Bepafant, Rupatadine, and Lexipafant, among others.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo efficacy of Apafant in comparison to other PAF receptor antagonists. The data is compiled from various studies to provide a comprehensive overview.
Table 1: In Vitro Efficacy - Receptor Binding and Platelet Aggregation
| Antagonist | Receptor Binding Affinity (Kd or Ki, nM) | Inhibition of Human Platelet Aggregation (IC50, nM) | Inhibition of Human Neutrophil Aggregation (IC50, nM) |
| Apafant (WEB 2086) | 9.9 (Ki)[1], 15 (Kd)[2] | 170[2] | 360[2] |
| Bepafant | 16 | 310 | 830 |
| S-Bepafant | 14 | 350 | Not Available |
| Rupatadine | 550 | 680[3] | Not Available |
| WEB 2170 | Not Available | 300 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW) | Not Available |
| BN 52021 | Not Available | 5000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW) | Not Available |
| Kadsurenone | Not Available | 8000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW) | Not Available |
| Denudatin B | Not Available | 10000 (in washed rabbit platelets, µg/ml to nM conversion not possible without MW) | Not Available |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.
Table 2: In Vivo Efficacy - Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs
| Antagonist | Route of Administration | ED50 (mg/kg) |
| Apafant (WEB 2086) | Oral | 0.07 |
| Intravenous | 0.018 | |
| Bepafant | Oral | 0.021 |
| Intravenous | 0.007 | |
| S-Bepafant | Oral | 0.018 |
| Intravenous | 0.004 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
PAF Receptor Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound to the PAF receptor.
Materials:
-
Human platelet membranes (source of PAF receptors)
-
[3H]-PAF (radioligand)
-
Apafant or other test antagonists
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a suspension of human platelet membranes in binding buffer.
-
In a microplate, add the platelet membrane suspension to wells containing increasing concentrations of the unlabeled antagonist (e.g., Apafant).
-
Add a fixed concentration of [3H]-PAF to each well to initiate the competitive binding reaction.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound [3H]-PAF.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled PAF) from the total binding.
-
Determine the IC50 value of the antagonist by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human venous blood
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
PAF
-
Apafant or other test antagonists
-
Platelet aggregometer
Procedure:
-
Collect human venous blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with a known concentration of the antagonist (e.g., Apafant) or vehicle control for a short period (e.g., 2-5 minutes) at 37°C in the aggregometer cuvette with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for several minutes to monitor the extent of aggregation.
-
Determine the percentage of inhibition of aggregation for each antagonist concentration and calculate the IC50 value.
Measurement of PAF-Induced Intracellular Calcium Mobilization
This assay assesses the antagonist's ability to block the increase in intracellular calcium concentration ([Ca2+]i) triggered by PAF.
Materials:
-
Human neutrophils or other PAF-responsive cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
PAF
-
Apafant or other test antagonists
-
Fluorometer or fluorescence microscope
Procedure:
-
Isolate human neutrophils from fresh blood.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a physiological salt solution.
-
Place the cell suspension in a cuvette in a fluorometer or on a slide for microscopy.
-
Pre-incubate the cells with the antagonist or vehicle control.
-
Stimulate the cells with PAF and record the changes in fluorescence intensity over time.
-
The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Determine the inhibitory effect of the antagonist on the PAF-induced calcium mobilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PAF receptor signaling pathway and the general workflows of the key experiments described above.
Caption: PAF Receptor Signaling Pathway.
References
- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Apafant-d8 as a Non-Radioactive Tracer for PAF Receptor Studies: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Apafant-d8, a deuterated analog of the potent Platelet-Activating Factor (PAF) receptor antagonist Apafant, with traditional radioactive tracers for studying the PAF receptor. By leveraging the principles of stable isotope labeling and mass spectrometry, this compound offers a safe, sensitive, and specific non-radioactive alternative for quantifying PAF receptor interactions. This document outlines the supporting data, experimental protocols, and the underlying signaling pathways to validate its use in your research.
Performance Comparison: this compound vs. Radioactive Tracers
The primary advantage of using this compound lies in its non-radioactive nature, eliminating the safety concerns, regulatory hurdles, and disposal issues associated with radioactive isotopes like tritium (B154650) ([³H]). Detection and quantification are achieved through mass spectrometry, a highly sensitive and specific analytical technique.
| Feature | This compound (Non-Radioactive Tracer) | [³H]PAF / [³H]Apafant (Radioactive Tracer) |
| Detection Method | Mass Spectrometry (LC-MS/MS) | Scintillation Counting |
| Safety | Non-radioactive, no specialized handling required | Radioactive, requires licensed handling and disposal |
| Sensitivity | High (low picogram to femtomole range)[1] | High (femtogram to picogram range) |
| Specificity | High (based on mass-to-charge ratio) | High (based on specific binding to the receptor) |
| Cost | Higher initial instrument cost, lower running costs | Lower initial instrument cost, ongoing costs for radioligands and waste disposal |
| Regulatory | No radioactive material licensing required | Strict licensing and monitoring required |
| Sample Throughput | High, amenable to automation | Can be high with specialized equipment (e.g., microplate scintillation counters) |
Quantitative Data: Binding Affinities of PAF Receptor Ligands
The following table summarizes the binding affinities of Apafant and other relevant ligands for the PAF receptor, as determined by traditional radioligand binding assays. These values serve as a benchmark for what can be expected in competitive binding assays using this compound.
| Compound | Ligand Type | Assay Type | Receptor Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Apafant | Antagonist | [³H]PAF Competition | Human Platelets | 9.9 | - | [2] |
| Apafant | Antagonist | [³H]PAF Competition | Human Platelets | - | 170 (Platelet Aggregation) | [3] |
| Apafant | Antagonist | [³H]PAF Competition | Human Neutrophils | - | 360 (Neutrophil Aggregation) | [3] |
| Bepafant | Antagonist | [³H]PAF Competition | Human Platelets | 11 | - | [3] |
| WEB2387 | Antagonist (Negative Control) | [³H]PAF Competition | Human Platelets | 480 | - | [3] |
Experimental Protocols
Non-Radioactive Competitive Binding Assay using this compound and LC-MS/MS
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PAF receptor using this compound as a tracer.
Materials:
-
Cell membranes expressing the PAF receptor
-
This compound (as the tracer)
-
Unlabeled Apafant (as a reference competitor)
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Filtration apparatus (e.g., 96-well filter plates with GF/C filters)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation: In a 96-well plate, combine the PAF receptor-expressing membranes, a fixed concentration of this compound (ideally at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (membranes + this compound) and non-specific binding (membranes + this compound + a high concentration of unlabeled Apafant).
-
Equilibration: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through the filter plate to separate bound from free this compound. Wash the filters with ice-cold assay buffer to remove unbound tracer.
-
Elution: Elute the bound this compound from the filters using an appropriate solvent (e.g., methanol/water with a small amount of acid).
-
Quantification: Analyze the eluted samples by LC-MS/MS to quantify the amount of bound this compound. The deuterated nature of this compound allows for its precise detection and differentiation from any endogenous interfering substances.
-
Data Analysis: Plot the amount of bound this compound against the concentration of the test compound. Calculate the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Traditional Radioligand Binding Assay using [³H]PAF
This protocol provides a comparison for the traditional method of studying PAF receptor binding.
Materials:
-
Cell membranes expressing the PAF receptor
-
[³H]PAF (as the radiolabeled tracer)
-
Unlabeled PAF (for non-specific binding determination)
-
Test compounds
-
Assay Buffer
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: Similar to the non-radioactive protocol, incubate receptor membranes with a fixed concentration of [³H]PAF and varying concentrations of the test compound.
-
Equilibration: Incubate to allow the binding to reach equilibrium.
-
Separation: Filter the mixture and wash the filters to separate bound and free radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Analyze the data as described for the non-radioactive assay to determine IC₅₀ and Kᵢ values.
Visualizations
PAF Receptor Signaling Pathway
The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates intracellular signaling cascades, primarily through Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), culminating in various cellular responses such as platelet aggregation, inflammation, and neurotransmission.
Caption: PAF Receptor Signaling Pathway.
Experimental Workflow: Competitive Binding Assay with this compound
This diagram illustrates the workflow for a competitive binding assay using a deuterated tracer and detection by mass spectrometry.
Caption: Workflow for a non-radioactive competitive binding assay.
Logical Relationship: Advantages of this compound
This diagram outlines the logical flow of benefits derived from using this compound as a non-radioactive tracer.
Caption: Key advantages of using this compound as a tracer.
References
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Apafant Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative overview of methodologies for the quantification of Apafant (also known as WEB 2086), a potent Platelet-Activating Factor (PAF) receptor antagonist. Through a hypothetical inter-laboratory study, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological and experimental workflows to aid laboratories in selecting and validating appropriate analytical methods.
Apafant is a well-characterized thieno-triazolodiazepine that acts as a specific antagonist to the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of inflammatory and thrombotic events. Given its therapeutic potential, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide is intended to serve as a practical resource for laboratories involved in the bioanalysis of Apafant.
Comparative Analysis of Apafant Quantification Methods
To illustrate the performance of different analytical techniques, we present the results of a hypothetical inter-laboratory comparison study. In this study, participating laboratories were provided with standardized plasma samples containing known concentrations of Apafant and tasked with quantifying the analyte using their in-house validated methods. The two most common methods employed were Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The following table summarizes the key validation parameters for these two methods, providing a benchmark for their analytical performance.
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.995) | 10 - 5000 ng/mL (r² > 0.990) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 18% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Recovery | > 85% | > 75% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are the detailed protocols for the hypothetical LC-MS/MS and HPLC-UV methods used in our inter-laboratory comparison.
Method 1: LC-MS/MS Quantification of Apafant in Human Plasma
This method provides high sensitivity and selectivity for the quantification of Apafant.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., a deuterated analog of Apafant).
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for Apafant and the internal standard.
Method 2: HPLC-UV Quantification of Apafant in Human Plasma
This method offers a more accessible alternative to LC-MS/MS, albeit with lower sensitivity.
1. Sample Preparation:
-
To 500 µL of human plasma, add 50 µL of an internal standard solution.
-
Perform liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for Apafant.
Signaling Pathway and Experimental Workflow Visualizations
To further aid in the understanding of Apafant's mechanism of action and its analysis, the following diagrams have been generated.
performance of Apafant-d8 in different mass spectrometry instruments
For researchers, scientists, and drug development professionals engaged in the study of platelet-activating factor (PAF) antagonists, the accurate quantification of these compounds in biological matrices is paramount. Apafant, a potent PAF receptor antagonist, and its deuterated analog, Apafant-d8, are critical tools in pharmacokinetic and pharmacodynamic studies. This guide provides an objective comparison of the performance of this compound as an internal standard in various mass spectrometry instruments, supported by representative experimental data from the analysis of similar compounds.
Data Presentation: Quantitative Performance in LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variability during sample preparation, chromatography, and ionization. The following table summarizes typical performance characteristics of a deuterated internal standard in a validated LC-MS/MS method for a small molecule antagonist in human plasma, representative of what can be expected for this compound.
| Performance Parameter | Triple Quadrupole MS | High-Resolution MS (e.g., Q-TOF) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
Note: The performance of high-resolution mass spectrometry for quantification is often comparable to triple quadrupole instruments, with the added advantage of providing high mass accuracy for increased confidence in analyte identification.
Comparison with Alternative Internal Standards
While deuterated internal standards are preferred, structural analogs are sometimes employed. The following table compares the expected performance of this compound with a hypothetical structural analog internal standard.
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Chromatographic Co-elution | Nearly identical retention time to Apafant. | May have a different retention time. |
| Ionization Efficiency | Identical to Apafant, providing excellent compensation for matrix effects. | May differ from Apafant, leading to incomplete compensation for matrix effects. |
| Fragmentation Pattern | Similar to Apafant with a mass shift corresponding to the deuterium (B1214612) labeling. | Different fragmentation pattern. |
| Accuracy and Precision | High accuracy and precision. | Potentially lower accuracy and precision due to differential matrix effects. |
| Availability and Cost | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols
A robust and reliable bioanalytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of a PAF antagonist, like Apafant, in human plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
Thaw frozen human plasma samples at room temperature.
-
Spike 500 µL of plasma with the this compound internal standard solution.
-
Pre-treat the sample by adding 500 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole MS or full scan with targeted MS/MS for a high-resolution MS. The specific precursor and product ion transitions for Apafant and this compound would need to be optimized.
Mandatory Visualization
The following diagrams illustrate the Platelet-Activating Factor (PAF) receptor signaling pathway and a typical experimental workflow for bioanalytical method validation.
Safety Operating Guide
Personal protective equipment for handling Apafant-d8
Essential Safety and Handling Guide for Apafant-d8
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated analog of Apafant, which is a potent platelet-activating factor (PAF) antagonist. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known properties of the parent compound, Apafant, and general safety protocols for handling research-grade chemicals. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling this compound.
I. Personal Protective Equipment (PPE)
Standard laboratory practice dictates the use of appropriate PPE to minimize exposure to potentially hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator (e.g., N95) if creating aerosols or dust. | Minimizes inhalation of the compound, especially if it is a powder. |
II. Operational Plan for Handling
Safe handling of this compound requires adherence to a structured operational plan to prevent contamination and accidental exposure.
A. Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when working with larger quantities or when the compound is in powdered form.
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety and cleanup materials.
B. Procedural Steps for Handling:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Gather all necessary equipment and reagents before starting.
-
Verify that the chemical fume hood (if used) is functioning correctly.
-
Put on all required PPE as outlined in the table above.
-
-
Weighing and Solution Preparation:
-
If working with solid this compound, handle it carefully to avoid generating dust.
-
Use a microbalance within a fume hood or a containment enclosure for weighing.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Cap vials and containers securely immediately after use.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the manufacturer's recommendations for storage temperature, which is often at -20°C or -80°C for such compounds to ensure stability.[1]
-
Store in a designated, secure location away from incompatible materials.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.
B. Disposal Procedure:
-
Collect all waste in appropriately labeled, sealed, and leak-proof containers.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's EHS department immediately. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
